molecular formula C21H14FN5O B277790 4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B277790
M. Wt: 371.4 g/mol
InChI Key: YIIONDUWFQMEEG-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been extensively studied in the scientific community. This compound has shown promising results in various research applications, especially in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the inhibition of enzyme activity through the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments include its high potency and specificity for enzyme inhibition. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are many future directions for the study of 4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. One potential direction is the development of new drugs and therapies based on the compound's ability to inhibit enzyme activity. Another direction is the study of the compound's potential in the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to determine the safety and efficacy of the compound for use in humans.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 2-fluoro-4-nitroaniline with benzotriazole in the presence of a base, followed by the addition of 6-methyl-2-phenylbenzotriazole and 4-cyanobenzoyl chloride. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-cyano-2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been extensively studied in various scientific research applications. This compound has shown potential in the field of biochemistry and physiology, specifically in the study of protein-protein interactions and enzyme activity. It has also been used in the development of new drugs and therapies for various diseases.

properties

Molecular Formula

C21H14FN5O

Molecular Weight

371.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C21H14FN5O/c1-13-9-19-20(26-27(25-19)15-5-3-2-4-6-15)11-18(13)24-21(28)16-8-7-14(12-23)10-17(16)22/h2-11H,1H3,(H,24,28)

InChI Key

YIIONDUWFQMEEG-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=CC=C4

Origin of Product

United States

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